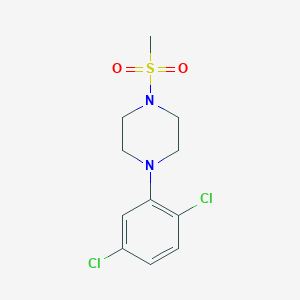
2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide, also known as DBHBS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DBHBS is a sulfonamide derivative that contains two bromine atoms and a hydroxyethyl group, making it a versatile compound for various applications.
作用机制
The mechanism of action of 2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes that play a crucial role in various biological processes. 2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, a zinc-containing enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate ion. Carbonic anhydrase is involved in various physiological processes, including acid-base balance, respiration, and ion transport. Inhibition of carbonic anhydrase by 2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide can lead to the disruption of these processes, resulting in various physiological effects.
Biochemical and Physiological Effects:
2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide can inhibit the activity of carbonic anhydrase with high potency and selectivity. In vivo studies have shown that 2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide can reduce the growth of cancer cells and exhibit antibacterial and anti-inflammatory activity. 2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide has also been shown to exhibit potent analgesic and antipyretic effects, making it a potential candidate for the treatment of pain and fever.
实验室实验的优点和局限性
2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. 2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide is also relatively easy to synthesize, making it readily available for research purposes. However, 2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide has some limitations, including its potential toxicity and limited selectivity for certain enzymes. Careful consideration should be taken when using 2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide in lab experiments to ensure its safety and efficacy.
未来方向
There are several future directions for the research and development of 2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide. One direction is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer, bacterial infections, and inflammation. Another direction is to study its mechanism of action in more detail to gain a better understanding of its biological effects. Additionally, 2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide can be utilized to develop new functional materials with unique properties and applications. Further research on 2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide can lead to the discovery of new compounds with potential therapeutic and industrial applications.
合成方法
The synthesis of 2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide involves the reaction of 2,5-dibromoaniline with chloroacetic acid, followed by the reaction with sodium hydroxide to obtain the final product. This method has been widely used to synthesize 2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide with high purity and yield.
科学研究应用
2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide has been investigated as a potential drug candidate for the treatment of cancer, bacterial infections, and inflammation. In biochemistry, 2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide has been used as a tool to study enzyme inhibition and protein-ligand interactions. In materials science, 2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide has been utilized to prepare functional materials such as sensors, catalysts, and polymers.
属性
产品名称 |
2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide |
|---|---|
分子式 |
C8H9Br2NO3S |
分子量 |
359.04 g/mol |
IUPAC 名称 |
2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C8H9Br2NO3S/c9-6-1-2-7(10)8(5-6)15(13,14)11-3-4-12/h1-2,5,11-12H,3-4H2 |
InChI 键 |
BVOMWZBESACPEM-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Br)S(=O)(=O)NCCO)Br |
规范 SMILES |
C1=CC(=C(C=C1Br)S(=O)(=O)NCCO)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-[(4-Ethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B273263.png)


![1-[(2,5-dibromophenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B273281.png)
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273287.png)



